![molecular formula C20H25NO4 B1154319 Erythristemine CAS No. 28619-41-2](/img/structure/B1154319.png)
Erythristemine
Overview
Description
Erythristemine is a compound that can be found in the barks of Aralia chinensis . It has a molecular weight of 343.4 g/mol .
Synthesis Analysis
The synthesis of Erythristemine involves retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . The UPLC-MS analysis suggests the presence of five different alkaloids for the studied species, namely, erythristemine, 11β-methoxyglucoerysodine, erysothiopine, 11β-hydroxyerysodine-glucose, and 11-hydroxyerysotinone-rhanmoside .
Molecular Structure Analysis
The molecular structure of Erythristemine can be determined using tools like “What is this? (WIT)” which is a fully automated process from evaluating the crystal to providing the 'structure’ . Another method involves molecular dynamics simulations and structural analysis to decipher the functional impact of a twenty residue insert in the ternary complex .
Chemical Reactions Analysis
The chemical reactions involved in the formation of Erythristemine can be studied using electroanalytical tools. These tools can investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy . Another approach involves the use of phase diagrams in selecting conditions for the synthesis of nonstoichiometric solids .
Physical And Chemical Properties Analysis
The physical and chemical properties of Erythristemine can be analyzed using various mathematical tools for model sensitivity and uncertainty analysis . Another approach involves physicochemical analysis which investigates the interrelation between the composition, structure, and properties of matter .
Scientific Research Applications
Synthetic Method Development : The development of synthetic methods for erythristemine is also a focus area. Research has detailed a method for the stereoselective methoxylation of the erythrinan skeleton, facilitating the total synthesis of erythristemine (Isobe et al., 1989).
Radical Scavenging Properties : Erythristemine has been studied for its antioxidant properties. In a study on Erythrina lysistemon, erythristemine was found in most parts of the plant and exhibited moderate radical scavenging properties against the DPPH radical (Juma & Majinda, 2004).
Phytoestrogenic Properties : Research on Erythrina poeppigiana revealed that erythroidine alkaloids, potentially including erythristemine, exhibit estrogenic activity. These compounds may represent a new class of phytoestrogens, which could have implications in gynecological treatments (Djiogue et al., 2014).
Antihypertensive and Antidiabetic Activities : Erythrina species have been evaluated for their antihypertensive and antidiabetic activities, which may be related to compounds including erythristemine (Bilanda et al., 2020).
Neuroprotective Effects : Erythrina velutina, which likely contains erythristemine, has shown neuroprotective effects against 6-hydroxydopamine-induced neurotoxicity in cell studies, suggesting its potential in neurodegenerative disease treatment (Silva et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Erythristemine is an alkaloid that can be isolated from Erythrina lysistemon
Mode of Action
It is known that erythristemine has weak dpph radical scavenging properties . This suggests that it may interact with its targets to neutralize free radicals, thereby reducing oxidative stress. More detailed studies are required to fully understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Given its weak dpph radical scavenging properties , it may be involved in pathways related to oxidative stress and free radical scavenging
Result of Action
Given its weak DPPH radical scavenging properties , it may have antioxidant effects at the molecular and cellular level, helping to protect cells from damage caused by free radicals.
properties
IUPAC Name |
(2R,9R,13bS)-2,9,11,12-tetramethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-8-21-12-19(25-4)15-9-17(23-2)18(24-3)10-16(15)20(13,21)11-14/h5-7,9-10,14,19H,8,11-12H2,1-4H3/t14-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMRZRWBQPPMSS-GKCIPKSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Erythristemine and where is it found?
A1: Erythristemine is a natural alkaloid found in certain species of Erythrina plants, including Erythrina lysistemon. [] These plants are known to contain a variety of alkaloids with potential medicinal properties. []
Q2: How is Erythristemine synthesized in the laboratory?
A3: Total synthesis of (±)-erythristemine has been achieved through stereoselective methoxylation. [, ] This involves treating cis-erythrinan-8-one or 1,7-cyclo-cis:erythrinan-8-one with ceric ammonium nitrate in methanol, resulting in the introduction of a methoxy group at the 11β-position. [] This method provides a viable route for obtaining erythristemine for further research.
Q3: Has Erythristemine been found in other Erythrina species?
A4: Yes, besides Erythrina lysistemon, erythristemine has also been isolated from Erythrina abyssinica. [] The presence of erythristemine in multiple Erythrina species suggests a potential role for this alkaloid in the plants' chemical defense mechanisms or other biological functions.
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